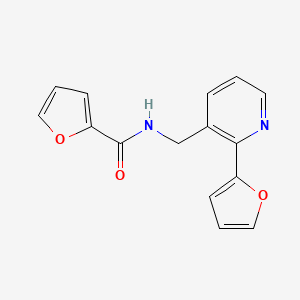

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring dual furan rings and a pyridine core. The molecule comprises a furan-2-carboxamide group linked via a methylene bridge to a pyridin-3-yl moiety substituted with a furan-2-yl group at the 2-position.

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(13-6-3-9-20-13)17-10-11-4-1-7-16-14(11)12-5-2-8-19-12/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPUGHFZARZBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in a solvent such as propan-2-ol under reflux conditions to yield the desired amide . The reaction can be summarized as follows:

Acylation: Pyridin-2-amine reacts with furan-2-carbonyl chloride in propan-2-ol under reflux to form N-(pyridin-2-yl)furan-2-carboxamide.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Brominated or nitrated furan derivatives.

Applications De Recherche Scientifique

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure.

Mécanisme D'action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, facilitating binding to the active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide with structurally or functionally related compounds, focusing on key structural differences, synthetic pathways, and inferred biological implications.

Structural Analogs with Furan-Carboxamide Moieties

Key Observations:

- ML188 shares the furan-carboxamide and pyridine motifs but incorporates tert-butyl groups, which likely enhance hydrophobic interactions with viral protease active sites . The absence of these groups in the target compound may reduce binding affinity but improve solubility.

- Ranitidine derivatives demonstrate how sulphanyl linkers and nitro groups direct therapeutic activity toward gastrointestinal targets, contrasting with the target compound’s pyridine-furan architecture, which may favor central nervous system or antiviral applications .

- Methyl furan-carboxamides (e.g., 95a-e) highlight the role of carbamoyl substituents in modulating reactivity, suggesting that the target compound’s unmodified carboxamide group may favor stability over metabolic lability.

Furopyridine Derivatives

Complex furopyridine analogs from MedChemComm (e.g., fluorophenyl, trifluoroethylamino substituents) exhibit enhanced metabolic stability and target selectivity due to halogenation and cyclopropane integration. For example:

- 6-((2,2,2-Trifluoroethyl)amino)furo[2,3-b]pyridines utilize fluorine atoms to resist oxidative metabolism.

- Pyrimidin-2-ylcyclopropylcarbamoyl groups improve binding to kinases or proteases via π-π stacking.

The target compound lacks these advanced modifications, which may limit its potency but simplify synthesis and reduce toxicity risks.

Pharmacokinetic and Physicochemical Inferences

- LogP : The target compound’s logP is likely lower than ML188’s (due to tert-butyl absence) but higher than ranitidine’s (due to lacking polar sulphanyl groups).

- Solubility : Predicted to be moderate, as furan and pyridine groups balance hydrophobicity and hydrogen-bonding capacity.

Activité Biologique

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be summarized by its molecular formula and a molecular weight of approximately 256.26 g/mol. Its structure features a furan ring and a pyridine moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values signify higher potency against the respective cancer cell lines.

The mechanisms underlying the anticancer activity of this compound may involve several pathways:

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating cancerous cells.

- Inhibition of Kinases : Preliminary studies suggest that N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide may inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, which plays a role in cell division.

- Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis and mitosis.

Case Studies

Several case studies have documented the effects of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide in both in vitro and in vivo settings:

- In Vitro Study : A study conducted by Wei et al. demonstrated that treatment with this compound led to significant apoptosis in A549 lung cancer cells, with morphological changes indicative of programmed cell death observed under microscopy.

- In Vivo Study : In a mouse xenograft model for breast cancer, administration of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide resulted in a reduction of tumor size by approximately 45% compared to control groups, highlighting its potential as an effective therapeutic agent.

Research Findings

Research has consistently shown that compounds with similar structural motifs often exhibit significant biological activities. For example, derivatives of pyridine and furan have been widely studied for their anticancer properties:

Table 2: Comparison of Related Compounds

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| Pyridine Derivative A | 8.0 | Apoptosis induction |

| Furan Derivative B | 20.0 | Cell cycle arrest |

| N-(Furan-Pyridine) Carboxamide | 12.5 | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.